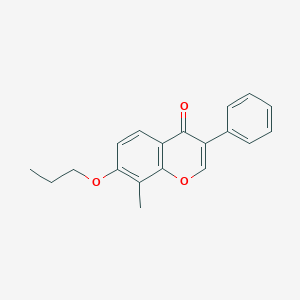
N-(4-biphenylylmethyl)-1H-indazol-6-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-biphenylylmethyl)-1H-indazol-6-amine, also known as MLN8054, is a small molecule inhibitor that has been studied extensively for its potential applications in cancer treatment. This compound has been shown to inhibit the activity of a protein known as Aurora A kinase, which is involved in cell division and proliferation.
Wirkmechanismus
N-(4-biphenylylmethyl)-1H-indazol-6-amine inhibits the activity of Aurora A kinase by binding to the ATP-binding site of the protein. This prevents the protein from phosphorylating its downstream targets, which are involved in cell division and proliferation. Inhibition of Aurora A kinase activity leads to cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-(4-biphenylylmethyl)-1H-indazol-6-amine has been shown to have a number of biochemical and physiological effects. Inhibition of Aurora A kinase activity leads to cell cycle arrest and apoptosis in cancer cells. N-(4-biphenylylmethyl)-1H-indazol-6-amine has also been shown to enhance the efficacy of other cancer treatments, such as radiation therapy and chemotherapy. In addition, N-(4-biphenylylmethyl)-1H-indazol-6-amine has been shown to have anti-angiogenic effects, which could be useful in the treatment of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-biphenylylmethyl)-1H-indazol-6-amine has several advantages for lab experiments. The compound is stable and can be easily synthesized in large quantities. N-(4-biphenylylmethyl)-1H-indazol-6-amine has also been extensively studied, and its mechanism of action is well understood. However, there are also limitations to using N-(4-biphenylylmethyl)-1H-indazol-6-amine in lab experiments. The compound has low solubility in water, which can make it difficult to administer in vivo. In addition, N-(4-biphenylylmethyl)-1H-indazol-6-amine has been shown to have off-target effects, which could complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for research on N-(4-biphenylylmethyl)-1H-indazol-6-amine. One area of interest is the development of more potent and selective Aurora A kinase inhibitors. Another area of interest is the identification of biomarkers that could be used to predict which patients would benefit most from treatment with N-(4-biphenylylmethyl)-1H-indazol-6-amine. Finally, there is interest in studying the combination of N-(4-biphenylylmethyl)-1H-indazol-6-amine with other cancer treatments, such as immunotherapy and targeted therapy.
Synthesemethoden
The synthesis of N-(4-biphenylylmethyl)-1H-indazol-6-amine involves a series of chemical reactions that result in the formation of the final compound. The first step in the synthesis involves the reaction of 4-bromobenzyl bromide with sodium hydride to form 4-bromobenzyl alcohol. This intermediate is then reacted with 4-biphenylcarboxaldehyde to form the biphenyl alcohol intermediate. The final step in the synthesis involves the reaction of the biphenyl alcohol intermediate with 6-aminoindazole to form N-(4-biphenylylmethyl)-1H-indazol-6-amine.
Wissenschaftliche Forschungsanwendungen
N-(4-biphenylylmethyl)-1H-indazol-6-amine has been extensively studied for its potential applications in cancer treatment. The compound has been shown to inhibit the activity of Aurora A kinase, which is overexpressed in many types of cancer. Inhibition of Aurora A kinase activity has been shown to lead to cell cycle arrest and apoptosis in cancer cells. N-(4-biphenylylmethyl)-1H-indazol-6-amine has also been shown to enhance the efficacy of other cancer treatments, such as radiation therapy and chemotherapy.
Eigenschaften
IUPAC Name |
N-[(4-phenylphenyl)methyl]-1H-indazol-6-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3/c1-2-4-16(5-3-1)17-8-6-15(7-9-17)13-21-19-11-10-18-14-22-23-20(18)12-19/h1-12,14,21H,13H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDLDBRIMVOSIDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)CNC3=CC4=C(C=C3)C=NN4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(4-phenylphenyl)methyl]-1H-indazol-6-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[3-(benzyloxy)benzoyl]-4-(4-nitrophenyl)piperazine](/img/structure/B4927368.png)
![N-[4-(2,5-dimethylphenyl)-5-propyl-1,3-thiazol-2-yl]-4-methoxybenzamide](/img/structure/B4927371.png)
![N-{[1-(cyclohexylmethyl)-2-(methylsulfonyl)-1H-imidazol-5-yl]methyl}-N-methyl-2-phenoxyethanamine](/img/structure/B4927375.png)

![N-(4-chlorophenyl)-2-{[2,5-dioxo-1-(2-phenylethyl)-3-pyrrolidinyl]thio}acetamide](/img/structure/B4927388.png)
![[1-(3-bromo-4-methoxybenzyl)-3-piperidinyl]methanol](/img/structure/B4927401.png)
![ethyl 2-({[(4-ethoxy-3-nitrobenzoyl)amino]carbonothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4927405.png)

![4-bromo-2-{[4-(2,4,5-trimethoxybenzyl)-1-piperazinyl]methyl}phenol ethanedioate (salt)](/img/structure/B4927428.png)
![1-mercapto-4-(4-methoxyphenyl)-6,7,8,9-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B4927447.png)
![N~1~-(2,3-dihydro-1,4-benzodioxin-6-yl)-N~2~-(2-ethoxyphenyl)-N~2~-{[4-(methylthio)phenyl]sulfonyl}glycinamide](/img/structure/B4927450.png)
![4-(5-{[1-(4-bromophenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-furyl)benzenesulfonamide](/img/structure/B4927457.png)

